3-Buten-2-one, 3-methyl-4-(phenylimino)-

Catalog No.
S15236687
CAS No.
52629-27-3
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Buten-2-one, 3-methyl-4-(phenylimino)-

CAS Number

52629-27-3

Product Name

3-Buten-2-one, 3-methyl-4-(phenylimino)-

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7H,1-2H3

InChI Key

UJUBSWWQFSABCN-UHFFFAOYSA-N

Canonical SMILES

CC(=C=NC1=CC=CC=C1)C(=O)C

3-Buten-2-one, 3-methyl-4-(phenylimino) is an organic compound also known as 3-methyl-4-phenyl-3-buten-2-one. This compound belongs to the class of aromatic compounds characterized by a benzene ring structure. Its molecular formula is C11H12OC_{11}H_{12}O, and it has a molecular weight of approximately 160.21 g/mol . The compound exhibits a fruity, berry, and camphor-like odor and is described as practically insoluble in water but soluble in organic solvents .

The structure of 3-methyl-4-phenyl-3-buten-2-one features a double bond between the second and third carbon atoms, which is significant for its reactivity and biological activity. It is primarily located within cellular membranes due to its hydrophobic nature, as indicated by its logP value of approximately 2.73 .

, particularly those involving nucleophilic attack due to the presence of the carbonyl group. One notable reaction is its interaction with methyl- and benzylguanidine, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . Additionally, it can undergo reductive metabolism, resulting in products such as 4-phenyl-2-butanone, which is often detected in biological samples post-administration .

The biological activity of 3-methyl-4-phenyl-3-buten-2-one has been explored in various contexts. It acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes within cells . This interaction suggests potential protective effects against oxidative stress by facilitating the conjugation of glutathione to reactive intermediates.

Furthermore, studies have indicated that this compound may serve as a model substrate for bioreduction reactions, where it can be converted into chiral alcohols using whole-cell biocatalysts like yeast strains. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and natural products .

The synthesis of 3-methyl-4-phenyl-3-buten-2-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of benzaldehyde with butanone in the presence of dry gaseous hydrochloric acid at low temperatures .
  • Biocatalysis: Another approach utilizes biocatalytic methods where yeast or other microorganisms reduce the compound to produce optically active alcohols .

These methods highlight both traditional synthetic routes and innovative biotechnological applications.

3-Methyl-4-phenyl-3-buten-2-one has several applications across different fields:

  • Flavoring Agent: Due to its fruity and camphor-like odor, it is used as a flavoring agent in food products.
  • Fragrance Component: The pleasant scent makes it suitable for use in perfumes and cosmetics.
  • Pharmaceutical Intermediate: Its ability to undergo bioreduction makes it valuable in synthesizing chiral drugs and other biologically active compounds .

Research on interaction studies involving 3-methyl-4-phenyl-3-buten-2-one has primarily focused on its reactivity with various nucleophiles and its role as a substrate for enzymes like glutathione transferase. These interactions are crucial for understanding its metabolic pathways and potential therapeutic applications.

Studies have demonstrated that environmental factors such as pH and temperature can significantly influence the stability and reactivity of this compound, which is vital for its practical applications in both industrial and biological contexts .

Several compounds share structural similarities with 3-methyl-4-phenyl-3-buten-2-one, each possessing unique properties:

Compound NameMolecular FormulaKey Features
3-Benzylidene-2-butanoneC11H12OC_{11}H_{12}OSimilar structure; used in flavoring
α-MethylbenzylideneacetoneC11H12OC_{11}H_{12}ORelated to fragrance applications
4-PheynlbutanoneC10H12OC_{10}H_{12}OLacks methyl group; different reactivity
1-Methyl-1-benzylidene-acetoneC12H14OC_{12}H_{14}OAdditional methyl group; altered solubility

The uniqueness of 3-methyl-4-phenyl-3-buten-2-one lies in its specific reactivity patterns and biological activity, particularly its role as a substrate for glutathione transferase and its potential applications in biocatalysis for drug synthesis .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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